1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-Benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound’s structure includes multiple fused rings and functional groups, making it a potential candidate for various pharmacological applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal function of CDK2, preventing it from phosphorylating other proteins that are necessary for cell cycle progression . As a result, the cell cycle is halted, inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This transition is crucial for DNA replication. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting DNA replication and cell division .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to a decrease in tumor size . Additionally, the compound may induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:
- Starting with a pyrimidine derivative, the core structure is formed through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine intermediates.
- Conditions: Cyclization often requires catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (DCM) under reflux conditions.
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Functional Group Modifications:
- Introduction of the benzyl group at the nitrogen atom is typically achieved through nucleophilic substitution reactions.
- The ethoxypropyl group is introduced via alkylation reactions using ethoxypropyl halides in the presence of a base like potassium carbonate (K2CO3).
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Final Assembly:
- The final compound is assembled by coupling the modified core with the carboxamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the methyl group, forming hydroxylated or carboxylated derivatives.
- Common reagents: KMnO4, CrO3.
-
Reduction:
- Reduction of the carbonyl group to form alcohol derivatives.
- Common reagents: NaBH4, LiAlH4.
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Substitution:
- Nucleophilic substitution reactions can modify the benzyl or ethoxypropyl groups.
- Common reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- Oxidation products include carboxylic acids and alcohols.
- Reduction products include alcohol derivatives.
- Substitution products vary based on the nucleophile used.
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential anti-inflammatory and anti-cancer properties due to its ability to interact with biological targets.
- Investigated for its role in inhibiting specific enzymes or receptors involved in disease pathways.
Industry:
- Potential use in the development of pharmaceuticals and agrochemicals.
- Studied for its properties as a catalyst or intermediate in organic synthesis.
Comparison with Similar Compounds
- 7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.
- 1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.
This detailed overview provides a comprehensive understanding of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
6-benzyl-N-(3-ethoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-31-13-7-12-25-23(29)20-14-19-22(27(20)16-18-8-5-4-6-9-18)26-21-11-10-17(2)15-28(21)24(19)30/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZDNEWIXCHNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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